S-Trityl-L-cysteine - 2799-07-7

S-Trityl-L-cysteine

Catalog Number: EVT-247892
CAS Number: 2799-07-7
Molecular Formula: C22H21NO2S
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-Trityl-L-cysteine is a synthetic organosulfur compound that has gained significant attention in scientific research due to its potent inhibitory effect on the human mitotic kinesin Eg5. [] It belongs to the class of small-molecule inhibitors and has shown promising antitumor activity. []

Synthesis Analysis

S-Trityl-L-cysteine can be synthesized by reacting L-cysteine with triphenylmethanol in the presence of an acid catalyst, such as trifluoroacetic acid. [] The reaction typically involves protecting the amino group of L-cysteine using a suitable protecting group, such as a tert-butoxycarbonyl group, before reacting it with triphenylmethanol. []

Molecular Structure Analysis

S-Trityl-L-cysteine is characterized by a trityl group attached to the sulfur atom of L-cysteine. [, ] The trityl group, consisting of three phenyl rings attached to a central carbon atom, provides steric hindrance and contributes to the molecule's unique properties. [, ]

Mechanism of Action

S-Trityl-L-cysteine acts as a potent allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5. [, , ] It binds to an allosteric site on the motor domain of Eg5, specifically a surface pocket created by the L5 loop. [, ] This binding interferes with the motor protein's function, preventing the separation of duplicated centrosomes and disrupting the formation of the bipolar mitotic spindle. [, ] As a result, cells treated with S-Trityl-L-cysteine arrest in mitosis with a characteristic monoastral spindle phenotype. [, , , , , , , , ]

Physical and Chemical Properties Analysis

S-Trityl-L-cysteine is a white crystalline powder. [] The trityl group contributes to its lipophilicity, while the L-cysteine moiety provides polarity. [, ]

Applications
  • Cell Biology Research: S-Trityl-L-cysteine is widely used as a tool to investigate mitotic processes and to study the function of Eg5 in cell division. [, , , , , ] It allows researchers to induce mitotic arrest and analyze cellular responses to disruptions in spindle formation.
  • Anticancer Drug Development: The potent antitumor activity of S-Trityl-L-cysteine has made it an attractive starting point for the development of more potent mitotic inhibitors. [, , , , , , , , ] Research efforts have focused on optimizing its structure and developing analogues with improved potency and drug-like properties. [, , ]
  • Quantitative Proteomics: Isobaric peptide termini labeling (IPTL) utilizing S-Trityl-L-cysteine has been employed to study the proteomic changes in cells treated with the inhibitor. [, , ] This technique allows for the quantitative comparison of proteomes and provides insights into the cellular pathways affected by S-Trityl-L-cysteine.
  • Photocontrol of Eg5: Novel S-Trityl-L-cysteine analogues with photochromic properties have been developed to achieve photocontrol of Eg5 activity. [, ] These molecules undergo cis-trans photoisomerization upon irradiation with different wavelengths of light, leading to reversible changes in the inhibitory activity of Eg5.
  • Prodrugs: Researchers have explored the development of prodrugs of S-Trityl-L-cysteine, particularly for prostate cancer therapy. [] These prodrugs aim to improve the selectivity and delivery of the active compound to the target cells.

Safety and Hazards

Although this report excludes detailed discussions of drug side effects, it's important to note that as a potent inhibitor of cell division, S-Trityl-L-cysteine may have inherent risks associated with its use. Research suggests potential for neurotoxicity when targeting mitotic processes. [, , ] Further research is needed to thoroughly evaluate the safety profile of S-Trityl-L-cysteine and its analogues.

Future Directions
  • Development of more potent and selective Eg5 inhibitors: Future research should focus on developing S-Trityl-L-cysteine analogues with improved potency, selectivity, and drug-like properties for enhanced therapeutic efficacy and reduced side effects. [, , , , , ]
  • Investigating resistance mechanisms: Understanding the mechanisms of resistance to S-Trityl-L-cysteine and other Eg5 inhibitors is crucial for developing strategies to overcome resistance and improve treatment outcomes. []
  • Exploring combination therapies: Evaluating the efficacy of S-Trityl-L-cysteine in combination with other anticancer agents holds promise for enhancing therapeutic efficacy and targeting different aspects of cancer cell survival. []
  • Developing photopharmacological applications: Expanding the development and application of photochromic S-Trityl-L-cysteine analogues for precise spatiotemporal control of Eg5 activity could offer new avenues for research and therapeutic interventions. [, ]

Monastrol

  • Compound Description: Monastrol is a small-molecule inhibitor of the mitotic kinesin Eg5. It binds to the catalytic domain of Eg5, inhibiting its ATPase activity and preventing the formation of the bipolar mitotic spindle, leading to mitotic arrest. []

Ispinesib

  • Compound Description: Ispinesib is a small-molecule inhibitor of kinesin spindle protein (KSP), also known as Eg5, that has advanced to Phase II clinical trials as a potential anticancer drug. It exhibits potent antitumor activity and a distinct pharmacological profile compared to other antimitotic agents. [, ]
  • Relevance: Ispinesib serves as a clinically relevant benchmark compound for evaluating the potency and therapeutic potential of novel Eg5 inhibitors, including S-Trityl-L-Cysteine and its derivatives. Studies often compare the in vitro and in vivo activities of new compounds to Ispinesib to assess their potential as anticancer agents. [, ]

SB-743921

  • Compound Description: SB-743921 is a potent and selective small-molecule inhibitor of Eg5, currently undergoing Phase II clinical trials as a potential anticancer therapy. []
  • Relevance: Similar to Ispinesib, SB-743921 serves as another clinically relevant benchmark compound in studies involving S-Trityl-L-Cysteine. Comparing the activity profiles of new Eg5 inhibitors to SB-743921 helps assess their potential for further development as anticancer agents. []

4. S-[methyl]-L-Cysteine

  • Compound Description: This compound is an S-Trityl-L-Cysteine derivative, modified with a methoxy group at the para position of one of the phenyl rings. It demonstrates potent and selective inhibition against Eg5, inducing mitotic arrest with monoastral spindles in HeLa cells. []
  • Relevance: This derivative represents an important step in understanding the structure-activity relationship of S-Trityl-L-Cysteine analogs. Its enhanced potency compared to the parent compound highlights the impact of specific structural modifications on Eg5 inhibition. []

5. S-[methyl]-L-Cysteine

  • Compound Description: This compound is another S-Trityl-L-Cysteine derivative, modified with a trifluoromethyl group at the para position of one of the phenyl rings. It also exhibits greater potency than the parent compound in both Eg5 ATPase assays and HeLa cells cytotoxicity assays. []
  • Relevance: Similar to the methoxy derivative, this trifluoromethyl derivative contributes to understanding the structure-activity relationships within the S-Trityl-L-Cysteine family. Its enhanced potency underscores the influence of substituents on the phenyl rings on inhibitory activity against Eg5. []

4-(N-(2-(N-Acetylcysteine-S-yl)acetyl)amino)-4'-(N-(2-(N-(triphenylmethyl)amino)acetyl)amino)azobenzene (ACTAB)

  • Compound Description: ACTAB is a photochromic analog of S-Trityl-L-Cysteine, incorporating a trityl group, azobenzene, and N-acetyl-L-cysteine. It exhibits cis-trans photoisomerization upon irradiation at different wavelengths, allowing for photocontrol of Eg5 function. []
  • Relevance: ACTAB represents a novel approach to controlling Eg5 activity using light. Its development stems directly from the understanding of S-Trityl-L-Cysteine's mechanism of action and highlights the potential for developing photoresponsive Eg5 inhibitors. []

4-(N-(2-iodoacetyl)amino)-4'-(N-(2-(N-(triphenylmethyl)amino)acetyl)amino)azobenzene (IATAB)

  • Compound Description: IATAB is another photochromic molecule structurally similar to ACTAB, designed for incorporation into loop L5 of Eg5 to control its ATPase activity using light irradiation. []
  • Relevance: IATAB, along with IASB, furthers the exploration of photocontrollable Eg5 inhibitors inspired by S-Trityl-L-Cysteine. These molecules provide tools for studying the dynamic regulation of Eg5 activity and its implications in cell division. []

3,3-dimethyl-1-(2-(2-iodoacetoxy)ethyl)-3H-1,2-dihydroindole-2-spiro-2'-(2H)-6'-nitrochromene (IASP)

  • Compound Description: IASP, similar to IATAB, is a photochromic molecule designed for incorporation into loop L5 of Eg5 for photocontrol of its activity. []
  • Relevance: IASP further expands the repertoire of photochromic molecules designed based on S-Trityl-L-Cysteine, allowing for precise manipulation of Eg5 activity with light and providing valuable tools for investigating the spatiotemporal regulation of Eg5 during mitosis. []

4-phenylazomaleinanil (PAM)

  • Compound Description: PAM, like IATAB and IASP, is a photochromic molecule designed for incorporation into loop L5 of Eg5 to control its ATPase activity using light irradiation. []
  • Relevance: PAM, alongside IATAB and IASP, highlights the versatility of incorporating photochromic moieties into S-Trityl-L-Cysteine-like scaffolds to achieve photocontrol over Eg5 activity and further our understanding of its role in cell division. []

(+)-Morelloflavone

  • Compound Description: (+)-Morelloflavone is a naturally occurring biflavonoid that exhibits antitumor activity. It inhibits the ATPase and microtubule-gliding activities of Eg5 by binding to its allosteric pocket. [, ]
  • Relevance: (+)-Morelloflavone offers a structurally distinct natural compound that inhibits Eg5 through a similar mechanism as S-Trityl-L-Cysteine, albeit with lower potency. Studying (+)-Morelloflavone provides insights into alternative chemical scaffolds and natural product-based inhibitors of Eg5. [, ]

Triphenylbutanamine Analogues

  • Compound Description: This class of compounds represents a series of chemically optimized S-Trityl-L-Cysteine analogs, designed to improve potency, drug-like properties, and pharmacokinetic parameters. They retain the triphenyl group of S-Trityl-L-Cysteine but feature modifications to the cysteine moiety. [, ]
  • Relevance: The triphenylbutanamine analogues exemplify medicinal chemistry efforts to develop clinically viable Eg5 inhibitors based on the S-Trityl-L-Cysteine scaffold. Their improved potency, favorable drug-like properties, and in vivo antitumor activity highlight the potential of this class of compounds as anticancer agents. [, ]

Properties

CAS Number

2799-07-7

Product Name

S-Trityl-L-cysteine

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanoic acid

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1

InChI Key

DLMYFMLKORXJPO-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N

Synonyms

S-Trityl-L-cysteine;2799-07-7;(+)-S-Trityl-L-cysteine;3-Tritylthio-L-alanine;Tritylcysteine;H-Cys(Trt)-OH;NSC83265;S-Tritylcysteine;L-Alanine,3-(tritylthio)-;S-(Triphenylmethyl)-L-cysteine;Alanine,3-(tritylthio)-,L-;(2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoicacid;CHEMBL392695;DLMYFMLKORXJPO-FQEVSTJZSA-N;NSC124663;BRN2339626;ST092344;S-Triphenylmethyl-L-cysteine;NSC-83265;ZZD;STLC;PubChem19027;NCIMech_000214;AC1L2Q2D;KSC491M7D

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.